5-(Chloromethyl)benzo[b]thiophene
Description
Context within Benzo[b]thiophene Chemistry and Derivatives
Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org This core structure is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules with diverse biological activities. nih.govingentaconnect.combenthamdirect.com The benzo[b]thiophene framework's electron-rich and planar nature enhances its binding affinity to various enzymes and receptors, while its polarity can improve the pharmacokinetic properties of drug candidates. researchgate.net
Derivatives of benzo[b]thiophene have been extensively explored for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. nih.govingentaconnect.combenthamdirect.comnih.gov The specific biological activity of a benzo[b]thiophene derivative is largely dictated by the nature and position of its substituents on the bicyclic ring system. nih.govontosight.ai For instance, the introduction of different functional groups can modulate the molecule's interaction with biological targets. ontosight.ai The synthesis of various benzo[b]thiophene derivatives is a topic of ongoing research, with numerous methods being developed to construct and functionalize this important heterocyclic system. ingentaconnect.combenthamdirect.comorganic-chemistry.org
Within this broad class of compounds, 5-(Chloromethyl)benzo[b]thiophene stands out as a key intermediate. The "5-chloro" substitution on the benzene ring and the "chloromethyl" group at the 3-position of the thiophene ring provide two reactive sites for further chemical modification. nih.gov This dual reactivity makes it a valuable starting material for creating a diverse library of more complex benzo[b]thiophene derivatives.
Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis
The true significance of this compound lies in its versatility as a synthetic intermediate and building block in advanced organic synthesis. benthamdirect.comtandfonline.com The chloromethyl group is a particularly useful functional handle, as it can readily participate in a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position, leading to the synthesis of diverse molecular architectures.
The reactivity of the chloromethyl group enables chemists to construct complex molecules by appending various side chains and ring systems. This adaptability is crucial in the field of drug discovery, where the systematic modification of a lead compound is often necessary to optimize its biological activity and pharmacokinetic profile.
Furthermore, the presence of the chloro substituent on the benzo portion of the molecule offers another site for chemical manipulation, often through cross-coupling reactions. This allows for the further elaboration of the benzo[b]thiophene scaffold, expanding the range of accessible derivatives. The strategic use of this compound as a building block has been instrumental in the synthesis of compounds with potential applications in materials science and medicinal chemistry. benthamdirect.com
Table 1: Key Benzo[b]thiophene Derivatives and their Significance
| Compound/Derivative | Key Features & Applications |
| Raloxifene | A selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis. researchgate.net |
| Zileuton | An inhibitor of 5-lipoxygenase, used in the management of asthma. researchgate.net |
| Sertaconazole | An antifungal medication. rsc.org |
| 2-Phenylbenzothiophenes | A scaffold with reported antitumor, antifungal, and anti-estrogen activities. mdpi.com |
| 3-Acylbenzo[b]thiophenes | Present in bioactive compounds with applications such as selective estrogen receptor modulators and anti-tubulin agents. mdpi.com |
Structure
3D Structure
Properties
CAS No. |
20532-35-8 |
|---|---|
Molecular Formula |
C9H7ClS |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
5-(chloromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |
InChI Key |
FHVWUFUVFAUXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloromethyl Benzo B Thiophene and Analogous Benzothiophene Derivatives
Direct Chloromethylation Approaches
Direct chloromethylation involves the introduction of a chloromethyl group onto the benzo[b]thiophene ring in a single step. This is typically achieved through electrophilic substitution reactions.
The classical approach to chloromethylation of aromatic compounds, including benzo[b]thiophene, often employs a mixture of formaldehyde (B43269) and hydrogen chloride. This method, known as the Blanc chloromethylation, generates the highly reactive chloromethyl cation (ClCH2+) as the electrophile. However, the conditions for this reaction can be harsh and may lead to the formation of side products.
An alternative and often milder method involves the use of a pre-formed chloromethylating agent, such as chloromethyl methyl ether or 1-chloro-4-(chloromethoxy)butane, in the presence of a Lewis acid catalyst. These reagents can provide a more controlled source of the electrophile, potentially leading to higher yields and cleaner reactions.
The chloromethylation of unsubstituted benzo[b]thiophene can result in a mixture of isomers, with substitution occurring at various positions on the benzene (B151609) or thiophene (B33073) ring. The inherent reactivity of the benzo[b]thiophene ring system favors electrophilic attack at the C3 position of the thiophene ring. However, substitution can also occur at the C2 position and on the benzene portion of the molecule.
Achieving regioselectivity for the desired 5-(chloromethyl)benzo[b]thiophene isomer requires careful control of reaction conditions and, in some cases, the use of directing groups. The presence of substituents on the benzo[b]thiophene ring can significantly influence the position of chloromethylation. For instance, electron-donating groups on the benzene ring can activate it towards electrophilic substitution, potentially competing with substitution on the thiophene ring. Conversely, electron-withdrawing groups can deactivate the entire ring system, making chloromethylation more challenging.
To circumvent issues with regioselectivity, a common strategy is to start with a pre-functionalized benzo[b]thiophene that directs the incoming electrophile to the desired position. For the synthesis of this compound, starting with a 5-substituted benzo[b]thiophene can provide the necessary control.
Indirect Synthetic Routes
Indirect methods for the synthesis of this compound offer an alternative to direct chloromethylation, often providing better control over isomer formation and compatibility with a wider range of functional groups.
A versatile indirect route involves the conversion of a pre-existing functional group at the 5-position of the benzo[b]thiophene ring into a chloromethyl group. For example, 5-methylbenzo[b]thiophene (B82666) can be subjected to free-radical chlorination using reagents like N-chlorosuccinimide (NCS) to afford this compound.
Another common precursor is 5-(hydroxymethyl)benzo[b]thiophene. This alcohol can be readily converted to the corresponding chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). This two-step approach, involving the initial introduction of a hydroxymethyl group followed by chlorination, often provides a more reliable and higher-yielding pathway to the desired product compared to direct chloromethylation.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the derivatization of heterocyclic scaffolds like benzo[b]thiophene. rsc.org This technology utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, causing rapid rotation and generating heat. youtube.com
In the context of synthesizing precursors for this compound, microwave irradiation can be applied to various steps. For instance, the synthesis of substituted 3-aminobenzo[b]thiophenes, which can serve as versatile intermediates, has been shown to be significantly accelerated under microwave conditions. rsc.org Similarly, the hydrolysis of esters to carboxylic acids, a common transformation in multi-step syntheses, can be achieved in minutes using microwave heating, compared to hours with conventional refluxing. rsc.org While direct microwave-assisted chloromethylation is less common, the rapid synthesis of functionalized precursors makes this an important complementary technique. nih.gov
General Methodologies for Benzo[b]thiophene Ring System Construction Relevant to Chloromethylation Precursors
The construction of the benzo[b]thiophene ring system itself is a fundamental aspect of obtaining precursors for chloromethylation. A variety of methods exist for the synthesis of this heterocyclic core. chemicalbook.com
One classical and widely used method is the intramolecular cyclization of (2-mercaptophenyl) derivatives. For example, the reaction of a substituted thiophenol with an appropriate two-carbon synthon, followed by cyclization, can lead to the formation of the benzo[b]thiophene ring. The nature of the substituents on the starting thiophenol will determine the substitution pattern of the resulting benzo[b]thiophene.
Another powerful strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with a wide range of functionalities. nih.gov By choosing the appropriate starting materials, this approach can be adapted to produce benzo[b]thiophenes that are suitable precursors for the introduction of a chloromethyl group at the 5-position.
More recent developments in benzo[b]thiophene synthesis include palladium-catalyzed cross-coupling reactions and radical-promoted cyclizations. acs.orgorganic-chemistry.org These modern methods offer high efficiency and functional group tolerance, providing access to a diverse array of substituted benzo[b]thiophenes that can be further elaborated to yield the desired 5-(chloromethyl) derivative.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a powerful and widely used strategy for constructing the benzothiophene (B83047) core, typically involving the reaction of an o-alkynylthioanisole derivative with an electrophile. nih.gov This method is efficient, often proceeds under mild conditions, and tolerates a wide array of functional groups. researchgate.net
A prominent approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by cyclization induced by an electrophile. acs.org Various electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur or selenium electrophiles like p-O₂NC₆H₄SCl and PhSeCl, to produce a range of 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org
Recently, a novel method utilizing a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the source of an electrophilic thiomethyl group has been developed. nih.govorganic-chemistry.org This reaction with o-alkynyl thioanisoles proceeds at room temperature in dichloromethane (B109758) to furnish 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position in excellent yields (up to 99%). nih.govacs.org The reaction is not significantly affected by the steric or electronic nature of substituents on the alkyne. nih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur of the salt, followed by cyclization and elimination of dimethyl sulfide (B99878). nih.govfigshare.com
Iodine itself can act as both an electrophile and a catalyst in one-pot reactions. morressier.com For example, an iodine-mediated electrophilic iodocyclization of o-alkynylthioanisoles can be followed by an in-situ alkylation with a nucleophile like a 1,3-diketone, providing highly functionalized 2,3-disubstituted benzo[b]thiophenes under ambient conditions. morressier.com This strategy is atom-economical and avoids the formation of significant byproducts. morressier.com
Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Substrate (o-Alkynyl Thioanisole) | Electrophile/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl substituted | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |
| Butyl substituted | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2-Butyl-3-(methylthio)benzo[b]thiophene | 100% | nih.gov |
| 6-Bromo substituted | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95% | nih.gov |
| General aryl, vinyl, alkyl | I₂, Br₂, NBS | Corresponding 2,3-disubstituted benzo[b]thiophenes | Excellent | acs.org |
Aryne Reactions and Annulation Pathways
Aryne chemistry offers a novel and efficient one-step intermolecular pathway to benzothiophenes. nih.govrsc.org This methodology involves the reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides. rsc.orgrsc.org The reaction proceeds through the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the electrophilic aryne intermediate, followed by ring-closure to form the benzothiophene scaffold. nih.gov
This approach demonstrates good functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of diverse and multisubstituted benzothiophene derivatives. rsc.orgrsc.orgelsevierpure.com The reaction has been successfully applied to create complex structures, including tetraarylbenzothiophenes and pentacyclic systems, showcasing its utility in constructing π-extended materials. rsc.org The practicality of this method is highlighted by its effectiveness even when the amount of the aryne precursor is reduced to near-stoichiometric levels (1.2 equivalents). nih.gov
Table 2: Aryne-Based Synthesis of Benzothiophenes
| Aryne Precursor | Reactant | Key Features | Reference |
|---|---|---|---|
| o-Silylaryl triflates | Alkynyl sulfides | One-step intermolecular reaction; good functional group tolerance. | rsc.orgrsc.org |
| Benzenediazonium-2-carboxylate | Sulfides | Pioneering work in the reaction of sulfides with benzyne (B1209423) intermediates. | nih.govrsc.org |
Photocyclization Techniques
Photocatalysis represents a green and mild approach for benzothiophene synthesis, avoiding the need for high temperatures or stoichiometric metal catalysts. acs.org A notable example is the visible-light-mediated radical annulation of o-methylthio-arenediazonium salts with alkynes. acs.orgorganic-chemistry.org
In this process, an organic dye, such as Eosin Y, acts as the photocatalyst. acs.org Upon irradiation with green light, the excited photocatalyst initiates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical. acs.org This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes intramolecular cyclization onto the sulfur atom. acs.org This method provides regioselective access to a wide range of substituted benzothiophenes and has been used to synthesize a key intermediate for the drug Raloxifene. acs.org
Another strategy combines iodocyclization with photocyclization. acs.org This successive reaction sequence allows for the synthesis of complex fused systems like rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene derivatives. acs.org
Metal-Catalyzed and Base-Catalyzed Cyclization Approaches
Both metal and base catalysis provide powerful and versatile routes to benzothiophene and its derivatives.
Metal-Catalyzed Cyclization: Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the benzothiophene ring. Palladium-catalyzed reactions often involve a sequence of cross-coupling followed by cyclization. acs.org For instance, the Sonogashira coupling of terminal acetylenes with o-iodothioanisole yields an intermediate that readily cyclizes in the presence of an electrophile. acs.org
Palladium iodide (PdI₂) in conjunction with potassium iodide (KI) can catalyze the oxidative cyclization and carbonylation of 2-(methylthio)phenylacetylenes in the presence of carbon monoxide and an alcohol. acs.orgnih.gov This process, which uses oxygen from the air as the terminal oxidant, provides benzothiophene-3-carboxylic esters in good to high yields. acs.org Another PdI₂-catalyzed process converts 1-(2-mercaptophenyl)-2-yn-1-ols into (E)-2-(1-alkenyl)benzothiophenes through a heterocyclodehydration reaction. acs.org
Copper-catalyzed methods are also prevalent. A copper(I) iodide-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide delivers various 2-substituted benzo[b]thiophenes. organic-chemistry.org In another domino reaction, copper catalyzes the cyclization of 2-iodophenyl ketones using xanthate as a sulfur source to produce multi-substituted benzo[b]thiophenes. nih.gov
Base-Catalyzed Cyclization: Transition-metal-free approaches using simple bases offer a more sustainable and economical alternative. While extensively developed for analogous oxygen heterocycles (benzofurans), the principles are directly applicable to sulfur-based systems. For example, cesium carbonate (Cs₂CO₃) has been shown to be an effective catalyst for the intramolecular cyclization of 2-ynylphenols to produce 2-substituted benzofurans under mild conditions. rsc.org This type of base-promoted domino condensation and intramolecular C–S bond formation is also a viable strategy for synthesizing substituted benzo[b]thiophenes. acs.org
Table 3: Metal- and Base-Catalyzed Cyclization Approaches
| Catalyst System | Starting Materials | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| PdI₂/KI | 1-(2-Mercaptophenyl)-2-yn-1-ols | (E)-2-(1-Alkenyl)benzothiophenes | Heterocyclodehydration | acs.org |
| CuI/TMEDA | 2-Bromo alkynylbenzenes, Na₂S | 2-Substituted benzo[b]thiophenes | Thiolation annulation | organic-chemistry.org |
| Cu Catalyst | 2-Iodophenyl ketones, Xanthate | Multi-substituted benzo[b]thiophenes | Domino radical cyclization | nih.gov |
| PdI₂/KI/CO/Air | 2-(Methylthio)phenylacetylenes, Alcohol | Benzothiophene-3-carboxylic esters | Oxidative alkoxycarbonylation | acs.org |
| Cs₂CO₃ (Base) | 2-Ynylphenols (Benzofuran synthesis) | 2-Substituted benzofurans | Analogous transition-metal-free cyclization | rsc.org |
Domino and Multicomponent Reactions for Fused Systems
Domino and multicomponent reactions (MCRs) are highly efficient strategies for rapidly building molecular complexity from simple starting materials in a single pot. nih.govresearchgate.net These reactions are instrumental in synthesizing fused heterocyclic systems containing the benzothiophene core.
An efficient domino protocol has been reported for synthesizing 3-amino-2-formyl-functionalized benzothiophenes. nih.govacs.org These products serve as versatile intermediates for creating a library of fused scaffolds, such as benzothieno[3,2-b]pyridines, through subsequent reactions like the Friedländer annulation. nih.govacs.org
Another innovative approach utilizes reagent capsules in a four-component palladium-catalyzed carbonylative synthesis. researchgate.net For example, a substituted benzo[b]thiophene can be formed from an aryl iodide and an arylboronic acid, where a capsule containing a DMSO solution of ethyl thioglycolate plays a critical role in overcoming reagent incompatibility and preventing catalyst deactivation. researchgate.net
These advanced strategies have also been applied to the synthesis of high-performance organic semiconductors. rsc.org A catalyst-free domino reaction using inexpensive starting materials has been developed to construct rsc.orgbenzothiophene[3,2-b] rsc.orgbenzothiophenes (BTBTs), forming four C–S bonds and one C=C bond in a single process. rsc.org Furthermore, stereotunable three-component domino reactions have been disclosed for the catalyst-free synthesis of complex benzothiophene-fused polycycles and eight-membered N-heterocycles. acs.org
Reactivity and Derivatization Strategies for the 5 Chloromethyl Moiety and Benzo B Thiophene Core
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in 5-(chloromethyl)benzo[b]thiophene is highly susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its utility as a synthetic building block.
Formation of Carbon-Carbon Bonds (e.g., Cyanomethylation)
A key strategy for extending the carbon framework of this compound is through reactions with carbon-based nucleophiles. Cyanomethylation, the introduction of a cyanomethyl group, is a well-documented example of this transformation. This reaction typically involves the treatment of a halomethyl-substituted benzo[b]thiophene with a cyanide salt, such as sodium cyanide. evitachem.comchemicalbook.com The resulting cyanomethyl derivative serves as a valuable precursor for further synthetic manipulations, including hydrolysis to carboxylic acids or reduction to amines.
For instance, the synthesis of 5-bromo-3-cyanomethyl-benzo[b]thiophene (B1602587) is achieved by reacting 5-bromo-3-(bromomethyl)benzo[b]thiophene (B159892) with sodium cyanide. evitachem.comchemicalbook.com This process underscores the facility of nucleophilic substitution at the benzylic position of the benzo[b]thiophene scaffold.
Table 1: Cyanomethylation of Halomethyl-Substituted Benzo[b]thiophenes
| Starting Material | Reagent | Product | Reference |
| 5-bromo-3-(bromomethyl)benzo[b]thiophene | Sodium cyanide | 5-Bromo-3-cyanomethyl-benzo[b]thiophene | evitachem.comchemicalbook.com |
Formation of Carbon-Heteroatom Bonds (e.g., Nitrogen, Sulfur, Phosphorus-Containing Derivatives)
The electrophilic nature of the chloromethyl group's carbon atom readily allows for the formation of bonds with various heteroatom nucleophiles, leading to a diverse array of functionalized benzo[b]thiophene derivatives.
Nitrogen-Containing Derivatives: Nitrogen nucleophiles, such as amines, react with chloromethylated benzo[b]thiophenes to yield aminomethyl derivatives. For example, 3-chloromethylbenzo[b]thiophene reacts with N-alkylethanolamines to produce the corresponding N-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophene derivatives. rsc.org These products can be further functionalized, for instance, by converting the hydroxyl group into a chloride to form nitrogen mustards. rsc.org Similarly, reactions with piperidine (B6355638) have been documented in the synthesis of bioactive molecules. google.com
Sulfur-Containing Derivatives: Sulfur-based nucleophiles, like thiols, are also effective in displacing the chloride ion. The demethylation of methoxy-substituted benzo[b]thiophenes has been achieved using 2-methyl-5-t-butyl benzenethiol, showcasing the reactivity of the benzo[b]thiophene system with sulfur reagents. google.com While this example illustrates a demethylation process, the underlying principle of nucleophilic attack by a thiol is applicable to the substitution of the chloromethyl group.
Phosphorus-Containing Derivatives: Phosphorus nucleophiles, such as triphenylphosphine (B44618), can react with chloromethylated heterocycles to form phosphonium (B103445) salts. These salts are valuable intermediates in organic synthesis, notably in the Wittig reaction for the formation of alkenes. The reaction of 2-mercaptobenzenemethanol with triphenylphosphine hydrobromide leads to the formation of a phosphonium bromide salt, which is a key step in the synthesis of 2-phenylbenzothiophenes. mdpi.com This demonstrates the utility of forming carbon-phosphorus bonds in the derivatization of the benzo[b]thiophene core structure.
Table 2: Formation of Carbon-Heteroatom Bonds from Chloromethylated Benzo[b]thiophenes
| Heteroatom | Nucleophile Example | Product Type | Reference |
| Nitrogen | N-Alkylethanolamine | Aminomethyl derivative | rsc.org |
| Sulfur | 2-Methyl-5-t-butyl benzenethiol | Thioether derivative | google.com |
| Phosphorus | Triphenylphosphine | Phosphonium salt | mdpi.com |
Oxidative and Reductive Transformations of the Chloromethyl Functionality
The chloromethyl group can undergo both oxidation and reduction, providing pathways to other important functional groups.
Reductive Transformations: The chloromethyl group can be reduced to a methyl group. A documented example involves the reduction of 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene using sodium borohydride (B1222165) in a mixed solvent system of acetonitrile (B52724) and water. This transformation effectively replaces the chloro substituent with a hydrogen atom, yielding the corresponding methyl-substituted benzo[b]thiophene derivative.
Oxidative Transformations: While direct oxidation of the 5-(chloromethyl) group is not extensively detailed in the provided context, the oxidation of related methylbenzo[b]thiophenes to their corresponding carboxylic acids has been reported. researchgate.net This suggests that the chloromethyl group could potentially be oxidized to an aldehyde or a carboxylic acid under suitable conditions, further expanding the synthetic utility of this scaffold.
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Nucleus
The benzo[b]thiophene ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic ring. Generally, electrophilic attack occurs preferentially at the C3 position of the thiophene (B33073) ring. pixel-online.netchemicalbook.com
Halogenation (e.g., C3-Chlorination, Bromination)
Halogenation is a common electrophilic aromatic substitution reaction performed on benzo[b]thiophenes.
C3-Chlorination: The C3 position of the benzo[b]thiophene ring can be chlorinated using various reagents. A notable method employs sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile to achieve C3-chlorination of C2-substituted benzo[b]thiophene derivatives. nih.govrsc.org This approach is presented as a facile and metal-free alternative to other chlorinating agents like N-chlorosuccinimide (NCS). researchgate.net The reaction proceeds via the formation of a C2-C3 chloronium ion intermediate. nih.govrsc.org
Bromination: Bromination of the benzo[b]thiophene nucleus can also be achieved. For example, the synthesis of 5-bromo-3-(bromomethyl)benzo[b]thiophene from 5-bromo-3-methylbenzo[b]thiophene (B169043) likely involves a bromination step on the benzo[b]thiophene core, followed by side-chain bromination, or vice-versa. chemsrc.com
Table 3: Halogenation of the Benzo[b]thiophene Nucleus
| Halogenation Type | Reagent Example | Position of Substitution | Reference |
| C3-Chlorination | Sodium hypochlorite pentahydrate | C3 | nih.govrsc.org |
| Bromination | N-Bromosuccinimide (NBS) | C3 | researchgate.net |
Formylation Reactions
The introduction of a formyl group onto the benzo[b]thiophene ring can be accomplished through electrophilic formylation reactions, such as the Vilsmeier-Haack reaction. uoanbar.edu.iq This reaction typically utilizes a mixture of N,N-dimethylformamide (DMF) and a phosphorus oxychloride to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich benzo[b]thiophene ring. uoanbar.edu.iq Formylation generally occurs at the C3 position, providing a valuable aldehyde functionality for further synthetic transformations.
Nitration Reactions
The introduction of a nitro group onto the benzo[b]thiophene core is a significant transformation, providing a versatile intermediate for further functionalization. The nitration of the parent benzo[b]thiophene typically yields a mixture of isomers, with the 3-nitro and 5-nitro derivatives being the predominant products in classical nitration reactions. smolecule.com However, the regiochemical outcome of electrophilic substitution reactions like nitration is heavily influenced by the electronic effects of existing substituents on the ring system.
In the case of this compound, the chloromethyl group at the 5-position will direct incoming electrophiles. The chloromethyl group is generally considered a weakly deactivating, ortho-, para-directing group. Therefore, nitration would be expected to occur at the positions ortho (4- and 6-) and para (7-) to the chloromethyl substituent on the benzene (B151609) ring.
Studies on related substituted benzo[b]thiophenes provide insight into the complexities of these reactions. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of 3-, 4-, 6-, and 7-nitro isomers, demonstrating that substitution occurs on both the thiophene and benzene rings. rsc.org Furthermore, the investigation of the nitration of 3-nitrobenzo[b]thiophen showed that under forcing conditions, substitution occurs at all available positions on the benzene ring (4, 5, 6, and 7). rsc.org The observed preference for substitution was found to be in the order of 6 > 5 > 4 > 7. rsc.org
For this compound, a potential challenge is the possibility of ipso-substitution, where the chloromethyl group is replaced by a nitro group, or side-reactions involving the reactive chloromethyl moiety under harsh nitrating conditions. The choice of nitrating agent and reaction conditions is therefore crucial to achieve the desired regioselectivity and yield. Common nitrating systems include mixtures of nitric acid with sulfuric acid, acetic acid, or acetic anhydride. rsc.orgresearchgate.net The use of milder reagents, such as nitric acid in trifluoroacetic anhydride, has been shown to be effective for the nitration of various five-membered heterocycles, including thiophenes, often providing good yields of mononitrated products. researchgate.netsemanticscholar.org
Table 1: Representative Nitration Conditions for Benzo[b]thiophene Derivatives This table presents data for related benzo[b]thiophene compounds to infer potential conditions for this compound.
| Starting Material | Nitrating Agent/Conditions | Products | Reference |
| Benzo[b]thiophen-2-carboxylic acid | HNO₃, H₂SO₄, Acetic Acid, 60°C | 3-, 4-, 6-, and 7-nitro isomers; 2-nitrobenzo[b]thiophen | rsc.org |
| Benzo[b]thiophen-2-carboxylic acid | HNO₃, Acetic Acid, Acetic Anhydride, 0°C | 3-, 4-, 6-, and 7-nitro isomers; 2-nitrobenzo[b]thiophen | rsc.org |
| 3-Methylbenzo[b]thiophen-2-carboxylic acid | HNO₃, H₂SO₄, Acetic Acid, 60°C | 4-, 6-, and 7-nitro isomers; 3-methyl-2-nitrobenzo[b]thiophen | rsc.org |
| 3-Nitrobenzo[b]thiophen | KNO₃, H₂SO₄ (conc.), cold | 3,4-, 3,5-, 3,6-, and 3,7-dinitrobenzo[b]thiophens | rsc.org |
| Thiophene | HNO₃, (CF₃CO)₂O | 2-Nitrothiophene (78% yield) | semanticscholar.org |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Halogenated Benzothiophenes)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
For the derivatization of the this compound scaffold, a halogen atom would first need to be introduced onto the benzo[b]thiophene ring. This halogenated intermediate can then participate in Suzuki-Miyaura coupling reactions to introduce a wide variety of substituents, such as aryl, heteroaryl, or alkyl groups. The position of the halogen will dictate the site of the new carbon-carbon bond.
The reactivity of halogenated benzo[b]thiophenes in Suzuki-Miyaura couplings has been demonstrated in several studies. researchgate.netdoaj.org Palladium catalysts, often with phosphine (B1218219) ligands, are commonly employed to facilitate these transformations. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and can be tailored to the specific substrates being coupled. For example, palladacycle complexes derived from benzothiophenes have been developed as active catalyst precursors for the Suzuki coupling of even challenging substrates like deactivated aryl chlorides. nih.gov
Research has shown the successful Suzuki-Miyaura coupling of various bromo- and chloro-substituted benzo[b]thiophenes with different arylboronic acids. researchgate.netnih.gov These reactions provide access to a diverse range of biaryl and heteroaryl-substituted benzothiophenes. The methodology is generally tolerant of various functional groups, making it a versatile strategy for the late-stage functionalization of complex molecules.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Thiophene and Benzothiophene (B83047) Derivatives
| Halogenated Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Yield | Reference |
| 4,7-Dihalobenzo[b]thiophenes | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O, EtOH | Not specified | researchgate.net |
| Halogenated thiophene carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | Moderate to good | doaj.org |
| Deactivated aryl chlorides | Various boronic acids | Benzothiophene-based palladacycle with PCy₃ | K₃PO₄ / Toluene | Good yields | nih.gov |
| Poly-chlorinated pyridines | Alkyl pinacol (B44631) boronic esters | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane:H₂O | Not specified | core.ac.uk |
| C2-position of Benzo[b]thiophene 1,1-dioxides (oxidative coupling) | Arylboronic acids | Pd(OAc)₂ / Cu(OAc)₂ | Pyridine / DMSO | Good yields | nih.govacs.org |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block in Complex Organic Molecule Synthesis
The reactivity of the chloromethyl group, a potent electrophile, makes 5-(chloromethyl)benzo[b]thiophene an exceptional building block for constructing intricate molecular architectures. Its utility is particularly pronounced in the synthesis of diverse heterocyclic systems and as a foundational unit for polymeric materials.
The benzothiophene (B83047) framework is a privileged structure in chemistry, and this compound serves as a key precursor for elaborating this core into more complex, fused heterocyclic systems. The chloromethyl group readily participates in nucleophilic substitution reactions, allowing for the annulation of additional rings. For instance, it can be used to synthesize derivatives that, through subsequent reactions, lead to fused systems like thieno[3,2-b]thiophenes. organic-chemistry.org
Furthermore, this reactive intermediate is instrumental in synthesizing various other heterocyclic scaffolds.
Triazoles: The chloromethyl group can be converted to an azide, which can then undergo cycloaddition reactions to form triazole rings. Alternatively, it can be used to alkylate a pre-existing triazole thiol, linking the benzothiophene moiety to the triazole scaffold. Research has demonstrated the synthesis of various benzo[b]thiophene-triazole hybrids, highlighting the versatility of the benzothiophene core in creating these important nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.net
Thienopyrimidinones: The synthesis of thienopyrimidinones often starts from aminothiophene derivatives. nih.gov While not a direct one-step process from this compound, it can be converted into the necessary aminothiophene precursors. For example, substitution of the chloride with an appropriate nitrogen nucleophile followed by further functional group manipulation and cyclization can yield complex thienopyrimidinone structures. These compounds are of significant interest due to their wide range of biological activities. nih.gov
The general strategy involves using the C-Cl bond to form a new carbon-heteroatom bond, initiating a sequence that culminates in a new heterocyclic ring fused to or substituted on the benzothiophene core.
The benzothiophene unit is a key component in various functional materials, including certain dyes and polymers. wikipedia.org The compound this compound is an ideal monomer or precursor for creating such materials due to the polymerizable nature of the chloromethyl group. This group can undergo reactions to link multiple benzothiophene units together, forming polymers with potentially useful electronic or optical properties.
Benzothiophene-containing polymers have been investigated for their applications in organic electronics. researchgate.net The ability to form stable, conjugated systems makes them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of such materials often relies on the cross-coupling of appropriately functionalized monomers, and intermediates derived from this compound are valuable in this context. It also serves as a precursor for specialty chemicals, such as thioindigo (B1682309) dyes, where the benzothiophene structure is fundamental. wikipedia.org
Utility in Medicinal Chemistry Research and Lead Compound Design
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in several clinically approved drugs and a vast number of experimental therapeutic agents. nih.govresearchgate.netijpsjournal.com Its structural similarity to endogenous molecules like tryptophan allows it to interact with a wide range of biological targets. The utility of this compound lies in its capacity to serve as a versatile starting point for the synthesis of novel, biologically active molecules.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rational design of new drugs often involves using a known scaffold, like benzothiophene, and systematically modifying its substituents to optimize interactions with a biological target. This compound is an excellent tool for this purpose. Its reactive chloromethyl group allows for the straightforward introduction of a wide variety of other functional groups (amines, ethers, thioethers, etc.), enabling the rapid generation of a chemical library of diverse benzothiophene derivatives. ontosight.ainih.gov
This approach allows medicinal chemists to explore the structure-activity relationships (SAR) of benzothiophene-based compounds, identifying which modifications enhance potency and selectivity. nih.gov For example, new antimicrobial agents have been developed by combining the benzothiophene nucleus with an acylhydrazone functional group, a synthesis that can be facilitated by precursors derived from chloromethylated benzothiophenes. nih.gov
The benzothiophene core has proven to be a successful scaffold for developing ligands that target specific enzymes and receptors implicated in disease.
Serotoninergic Agents: Derivatives of benzothiophene have been synthesized and evaluated for their activity at serotonin (B10506) (5-HT) receptors. ucl.ac.uknih.gov For instance, research into antagonists for the vascular 5-HT1B receptor involved the synthesis of various substituted benzo[b]thiophene derivatives. nih.gov The synthesis of such agents often involves building a side chain containing a piperazine (B1678402) or a similar pharmacophore, a task for which the chloromethyl group on the benzothiophene ring is an ideal reactive handle for initiating the synthetic sequence. rsc.org
Kinase Inhibitors: Dysregulated protein kinases are a major target in modern cancer therapy. ed.ac.uk The benzothiophene scaffold has been successfully incorporated into potent kinase inhibitors. Microwave-assisted synthesis methods have been developed to rapidly produce 3-aminobenzo[b]thiophene scaffolds, which are key intermediates in the preparation of inhibitors for targets like LIMK1, MK2, and PIM kinases. rsc.org Starting from this compound, one can envision synthetic routes to these crucial amino-substituted intermediates, thus providing access to potential anti-cancer agents. nih.gov
Contributions to Organic Electronics and Semiconductor Research
Beyond its biological applications, the benzothiophene motif is a critical component in the field of materials science, particularly in organic electronics. The fused aromatic system provides good charge transport properties, making it an attractive building block for organic semiconductors. researchgate.net These materials are essential for developing technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.netnih.gov
The introduction of substituents onto the benzothiophene core allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as influencing the material's solubility and solid-state packing. researchgate.net The compound this compound, with its reactive handle, is a valuable starting material for creating more complex, functionalized benzothiophene derivatives for these applications.
Research has shown that materials based on fused benzothiophene structures, such as benzo[b]thieno[3,2-b]benzothiophene (BTBT), exhibit excellent performance in OTFTs. researchgate.netrsc.org Similarly, benzo nih.govnih.govthieno[2,3-b]pyridine (BTP) derivatives have been used as highly effective host materials in green and blue phosphorescent OLEDs. rsc.org The synthesis of these advanced materials often involves multi-step processes where a functionalized benzothiophene, accessible from a precursor like this compound, is a key intermediate. The ability to easily attach other aromatic or functional groups via the chloromethyl position is crucial for building the complex, high-performance molecular structures required for next-generation organic electronic devices. researchgate.netrsc.org
Theoretical and Mechanistic Investigations of 5 Chloromethyl Benzo B Thiophene Chemistry
Computational Chemistry Studies on Reaction Mechanisms
Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactions. For benzothiophene (B83047) derivatives, these methods provide a molecular-level understanding of their reactivity and the pathways through which functionalization occurs.
Density Functional Theory (DFT) Calculations for Functionalization Processes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the functionalization of benzothiophene rings. For instance, DFT calculations have been employed to understand the C3-chlorination of C2-substituted benzo[b]thiophene derivatives. rsc.org These studies reveal how the heteroatom participates in the reaction, influencing the formation of key intermediates. rsc.org
In the context of synthesizing benzo[b]thiophene-1,1-dioxides, DFT calculations have been used to rationalize the reaction mechanism of sulfonhydrazides with internal alkynes under electrochemical conditions. nih.govrsc.org These theoretical investigations help in understanding the formation of a quaternary spirocyclization intermediate and the subsequent S-migration that leads to the final product. nih.govrsc.org The calculated reaction barriers for cyclization and migration processes provide quantitative insights into the feasibility of the proposed mechanism under the given reaction conditions. nih.gov
Furthermore, DFT calculations at the B3LYP/6-31G++(d,p) level have been used to replicate the structure and geometry of novel benzo[b]thiophene-based ligands, with the results showing good agreement with experimental data. nih.gov This validates the use of computational models in predicting the structures of these complex molecules.
Elucidation of Reaction Intermediates and Transition States
A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. In the C3-chlorination of C2-substituted benzothiophenes, DFT calculations have identified a hypochlorous acidium ion that generates a C2–C3 chloronium ion intermediate in a stepwise manner. rsc.org This intermediate then leads to an S-stabilized C2-carbocation that undergoes re-aromatization to form the final chlorinated product. rsc.org
Similarly, in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, computational studies have detailed the plausible reaction pathway. nih.gov This includes the formation of a sulfonyl radical, its reaction with an alkyne to form an alkenyl radical, and subsequent oxidation to an alkenyl cation intermediate. nih.gov The calculations further illuminate the intramolecular cyclization via a specific transition state to form a quaternary spirocyclization species, followed by a rapid ring expansion. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses
QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov These models are invaluable for predicting the efficacy of new synthetic compounds and for understanding the structural features that govern their behavior. nih.govresearchgate.net
Correlation of Molecular Features with Synthetic Efficiency
While direct QSAR/QSPR studies on the synthetic efficiency of 5-(chloromethyl)benzo[b]thiophene are not extensively documented in the provided context, the principles of these analyses are widely applied to benzothiophene derivatives for other purposes. For example, QSAR studies on benzothiophene-containing selective estrogen receptor downregulators (SERDs) have been used to construct robust models that correlate structural features with antagonist and degrader activities. tandfonline.com These models, which exhibit good internal and external validation, help in designing new compounds with potentially improved therapeutic properties. tandfonline.com
Similarly, QSAR studies on benzothiophene derivatives as anticancer agents have revealed that steric and electrostatic interactions, as well as electro-topological parameters, are crucial for their activity. researchgate.net The resulting models demonstrate good predictive ability and can guide the design of more potent anticancer compounds. researchgate.net These examples highlight the potential for applying similar methodologies to understand and optimize the synthesis of this compound and its subsequent functionalization reactions.
Predictive Modeling for Material Science Properties
The benzothiophene scaffold is not only important in medicinal chemistry but also in materials science, where its derivatives are used in organic electronics due to their favorable charge carrier mobility and thermal stability. researchgate.net QSPR models can be developed to predict the material properties of benzothiophene derivatives. researchgate.net These models establish relationships between molecular descriptors and properties relevant to material science, such as those for energetic materials. researchgate.net
Computational studies on functional polythiophenes have shown that methods like MNDO, AM1, and PM3, combined with DFT, can predict geometries and electronic properties that correlate with device performance. researchgate.net The HOMO-LUMO gap, dipole moment, and substitution patterns are key factors influencing the optoelectronic properties of these materials. researchgate.net Such predictive modeling can be extended to new benzothiophene derivatives to screen for promising candidates for applications in organic electronics.
Molecular Modeling and Simulation Approaches for Benzothiophene Derivatives
Molecular modeling and simulation provide a dynamic view of molecular systems, offering insights into their behavior and interactions. youtube.com These techniques are particularly useful for understanding the binding of benzothiophene derivatives to biological targets and for predicting their ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.comnih.gov
Molecular docking studies, for instance, have been used to investigate the binding modes of benzothiophene-containing SERDs with the estrogen alpha receptor (ERα). tandfonline.com These studies have identified key amino acid residues crucial for the stability of the ligand-receptor complex and have highlighted the importance of hydrophobic, electrostatic, and van der Waals interactions. tandfonline.com
In the context of developing new anticancer agents, molecular modeling has been used to study the interaction of benzo[b]thiophene 1,1-dioxide derivatives with the STAT3 protein. nih.gov These studies revealed that potent inhibitors occupy the SH2 domain pocket in a favorable conformation, providing a structural basis for their activity. nih.gov Similar in silico approaches, including ADME profiling, have been applied to benzothiophene-chalcone hybrids designed as cholinesterase inhibitors. nih.gov
For material science applications, quantum mechanical simulations of vibrational modes and electron-phonon coupling have been used to understand charge transport properties in high-mobility molecular semiconductors based on the tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) core. researchgate.net These simulations can identify specific phonon modes that limit charge mobility and thus provide guidelines for designing new materials with improved performance. researchgate.net
Future Research Directions and Unexplored Avenues for 5 Chloromethyl Benzo B Thiophene
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-(Chloromethyl)benzo[b]thiophene and its precursors should prioritize the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. mdpi.com Current synthetic routes can be improved by exploring innovative catalytic systems and reaction conditions that offer higher atom economy, use less hazardous reagents, and minimize waste.
A significant area for advancement lies in the adoption of C-H functionalization strategies. Direct functionalization of the benzothiophene (B83047) core eliminates the need for pre-functionalized starting materials, thus shortening synthetic sequences. researchgate.net Research into palladium, copper, or iridium-catalyzed C-H activation could lead to more efficient methods for introducing substituents at various positions on the benzothiophene ring before or after the chloromethylation step. nih.govnih.gov For instance, developing a late-stage C-H chloromethylation protocol would be a highly valuable and atom-economical alternative to traditional methods.
Furthermore, photocatalysis represents a promising sustainable approach. pharmacophorejournal.com Utilizing visible light and an organic dye as a catalyst can facilitate benzothiophene synthesis under mild conditions, avoiding the high temperatures and metal catalysts often required in classical methods. asianpubs.orgajms.iq Adapting photocatalytic radical annulation processes could provide a green pathway to the core benzothiophene scaffold needed for this compound.
Another avenue is the exploration of metal-free catalytic systems . Iodine-catalyzed cascade reactions of thiophenols with alkynes, performed under solvent-free conditions, exemplify an economical and environmentally friendly approach to benzothiophene derivatives that could be tailored for this specific compound. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Functionalization | Reduced step count, higher atom economy | Development of regioselective C-H chloromethylation |
| Photocatalysis | Mild reaction conditions, use of renewable energy | Design of photocatalytic cycles for benzothiophene synthesis |
| Metal-Free Catalysis | Lower cost, reduced metal contamination | Exploration of iodine or other non-metal catalysts |
| Biocatalysis | High selectivity, biodegradable catalysts | Engineering enzymes for specific benzothiophene transformations |
Exploration of Underutilized Reactivity Modes and Selective Transformations
The synthetic utility of this compound can be greatly expanded by exploring novel reactivity patterns beyond the standard nucleophilic substitution at the chloromethyl group.
One underutilized strategy is the activation of the benzothiophene core by oxidation of the sulfur atom . The resulting benzothiophene S-oxides exhibit altered electronic properties, enabling previously inaccessible transformations. researchgate.nettandfonline.com This "umpolung" strategy reverses the typical nucleophilic character of the thiophene (B33073) ring, allowing for electrophilic attack at positions like C3. tandfonline.com Future research could investigate the selective functionalization of this compound S-oxide, combining the unique reactivity of the S-oxide with subsequent reactions at the chloromethyl handle to generate highly complex molecular architectures.
Additionally, the interplay between the chloromethyl group and other positions on the bicyclic ring system is ripe for exploration. Selective transformations that can distinguish between the C2, C3, C4, C6, and C7 positions while the C5-chloromethyl group is in place would be highly valuable. For example, developing metal-catalyzed cross-coupling reactions that are regioselective for the C2 or C3 position without affecting the C5-substituent would open doors to new classes of derivatives. Silver-mediated C-H activation has shown promise for achieving C2-selectivity in benzothiophenes under milder conditions, a technique that could be applied here. nih.gov
| Reactivity Mode | Description | Potential Application for this compound |
| S-Oxide Activation | Oxidation of the sulfur atom to reverse the ring's polarity. researchgate.nettandfonline.com | Enables novel C-C and C-heteroatom bond formations at C3 or C4. |
| Regioselective C-H Functionalization | Directing reactions to specific C-H bonds (e.g., C2, C3, C4, C7). researchgate.netnih.gov | Allows for sequential, controlled diversification of the benzothiophene core. |
| Tandem Reactions | Combining nucleophilic substitution at the CH₂Cl group with cyclization or coupling reactions on the ring. | Rapid construction of complex polycyclic systems containing the benzothiophene motif. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. springerprofessional.descitube.io These technologies are particularly well-suited for the synthesis and derivatization of this compound.
Continuous flow synthesis can improve the safety profile of potentially hazardous reactions, such as chlorination or reactions involving unstable intermediates, by minimizing the volume of reactive material at any given time. scitube.io It also allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reactions and higher yields. springerprofessional.de Future work should focus on developing robust flow protocols for the multi-step synthesis of the target compound and its subsequent derivatization.
Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netnih.gov By integrating robotic systems with flow reactors, a diverse range of nucleophiles can be reacted with the chloromethyl group in a high-throughput manner. This approach would accelerate the drug discovery process by quickly producing a large number of analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net
| Technology Platform | Key Advantages | Future Research Direction |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. scitube.io | Development of a fully continuous, multi-step synthesis of this compound. |
| Automated Synthesis | High-throughput library generation, accelerated SAR studies. researchgate.netresearchgate.net | Coupling a flow reactor with an automated liquid handler to create a diverse library of C5-substituted derivatives. |
| Integrated Systems | Combining synthesis, purification, and analysis in a single automated workflow. | Designing an integrated platform for on-demand synthesis and screening of novel benzothiophene derivatives. |
Advanced Computational Design for Highly Functionalized Derivatives
Computational chemistry provides powerful tools to guide the design and synthesis of novel molecules with desired properties, thereby reducing the trial-and-error nature of traditional chemical research. mdpi.com For this compound, in silico methods can be used to predict the biological activity, material properties, and reactivity of its derivatives, prioritizing the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on existing sets of benzothiophene derivatives to build predictive models. researchgate.netnih.govresearchgate.net These models correlate specific molecular features with biological activity, providing a roadmap for designing new compounds with enhanced potency. tandfonline.com For example, QSAR models could guide the choice of nucleophile to react with the 5-chloromethyl group to maximize a specific therapeutic effect, such as anticancer or antimicrobial activity. researchgate.netresearchgate.net
Molecular docking and molecular dynamics simulations are invaluable for drug discovery applications. nih.govajms.iqnih.gov These techniques can be used to predict how derivatives of this compound will bind to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.gov By understanding these interactions at the molecular level, researchers can rationally design modifications to the scaffold to improve binding affinity and selectivity, leading to more effective and less toxic drug candidates. ajms.iq
Density Functional Theory (DFT) calculations can also be employed to understand the electronic structure and reactivity of the molecule, predicting sites of functionalization and elucidating reaction mechanisms. nih.govnih.gov This can aid in the development of the novel synthetic methods discussed in earlier sections.
| Computational Method | Application | Goal for this compound Research |
| QSAR | Predict biological activity based on chemical structure. nih.govresearchgate.net | Design derivatives with optimized activity for targets like kinases or microbial enzymes. |
| Molecular Docking | Simulate the binding of a molecule to a biological target. nih.govnih.gov | Identify novel derivatives with high predicted binding affinity for specific proteins. |
| Molecular Dynamics | Simulate the movement and interaction of a molecule-protein complex over time. nih.govnih.gov | Assess the stability of ligand-protein interactions and refine molecular design. |
| DFT Calculations | Model electronic structure and predict reactivity. nih.gov | Guide the development of new, selective synthetic transformations. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-(Chloromethyl)benzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclodehydration of cinnamic acid derivatives using thionyl chloride (SOCl₂) with pyridine as a catalyst at 120–125°C . For regioselective substitution, meta-substituted starting materials yield 5- and 7-substituted benzo[b]thiophenes, while para-substituted precursors produce 4- and 6-substituted isomers. Yield optimization requires precise temperature control and stoichiometric excess of SOCl₂. Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/hexane eluents .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and light. Storage below 4°C in amber glass vials under inert gas (argon/nitrogen) is recommended. For long-term stability, lyophilization or desiccation with molecular sieves (3Å) can prevent hydrolysis of the chloromethyl group. Safety protocols include using fume hoods, nitrile gloves, and explosion-proof refrigerators due to potential exothermic decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in benzo[b]thiophene functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity depends on the substituent's position in the starting material. For example, meta-substituted phenyl sulfides yield mixtures of 4- and 6-substituted benzo[b]thiophenes, while para-substituted precursors avoid isomerization. Advanced strategies include:
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 300 W, 100°C, 30 minutes) .
- Directed metalation : Use of directing groups (e.g., sulfoxides) to control substitution patterns .
- Computational modeling (DFT) to predict thermodynamic favorability of intermediates .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives against resistant bacterial strains?
- Methodological Answer : Derivatives are screened against Mycobacterium tuberculosis H37Rv and INH-resistant strains using:
- Microplate Alamar Blue Assay (MABA) : Determines minimum inhibitory concentration (MIC) via fluorescence/resazurin reduction .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24–72 hours.
- SAR analysis : Modifications like introducing pyrazoline or thiazole rings enhance activity by disrupting cell wall biosynthesis .
Q. How can hazardous intermediates (e.g., diazo compounds) in this compound synthesis be safely managed?
- Methodological Answer : Diazo intermediates (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) require:
- Explosion mitigation : Small-scale reactions (<1 g), remote handling tools, and blast shields.
- Solvent selection : Avoid high-polarity solvents (e.g., DMF); use dichloromethane or PEG-400 to stabilize reactive species .
- Real-time monitoring : FTIR or Raman spectroscopy to detect exothermic events .
Q. What advanced techniques validate the structural integrity of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and substituent orientation (e.g., C–Cl bond length ~1.73Å) .
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and coupling patterns in heterocyclic systems.
- High-resolution mass spectrometry (HRMS) : Confirms molecular ions with <5 ppm error .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for benzo[b]thiophene derivatives?
- Methodological Answer : Contradictions often arise from:
- Catalyst purity : Impurities in pyridine (e.g., moisture) reduce SOCl₂ efficacy. Use freshly distilled reagents .
- Chromatography artifacts : Silica gel acidity may degrade chloromethyl groups; neutral alumina is preferred for purification .
- Reaction scale : Yields drop >10 g due to poor heat dissipation; optimize via flow chemistry for scalability .
Literature Review Strategies
Q. What are best practices for retrieving authoritative data on benzo[b]thiophene derivatives?
- Methodological Answer :
- Database selection : Use SciFinder with keywords "this compound AND synthesis" filtered by journals with Impact Factor >3.0.
- Patents : Exclude using "NOT patent" in search strings.
- Cross-verification : Compare melting points (mp 129–130°C) and CAS RN [1198-51-2] across Reaxys, NIST Chemistry WebBook, and ACS Publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
